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PHTPP-1304

Targeted Protein Degradation Estrogen Receptor Biology Autophagy

Researchers requiring complete ERβ protein elimination, particularly in PROTAC-resistant models, can utilize PHTPP-1304. This autophagy-targeting chimera (AUTOTAC) degrades ERβ via the proteasome-independent autophagy-lysosome pathway, overcoming limitations of conventional SERMs and UPS-dependent PROTACs. It is validated for wound healing and cell migration assays in renal carcinoma cells, where pharmacological antagonism is insufficient. • Degrades ERβ with a DC50 of ~2 nM in HEK293T cells via the autophagy-lysosome system. • Functional in ACHN and MCF7 cell lines at <100 nM, outperforming the parent warhead PHTPP. • Suitable for PROTAC-resistant cell lines with dysfunctional ubiquitin-proteasome machinery.

Molecular Formula C51H50F6N4O7
Molecular Weight 945.0 g/mol
Cat. No. B10830911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePHTPP-1304
Molecular FormulaC51H50F6N4O7
Molecular Weight945.0 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCOC2=C(C=CC(=C2)OCC(CNCCOCCOCCOC3=CC=C(C=C3)C4=C5N=C(C=C(N5N=C4C6=CC=CC=C6)C(F)(F)F)C(F)(F)F)O)OCC7=CC=CC=C7
InChIInChI=1S/C51H50F6N4O7/c52-50(53,54)45-32-46(51(55,56)57)61-49(59-45)47(48(60-61)39-16-8-3-9-17-39)38-18-20-41(21-19-38)65-30-29-64-28-27-63-26-24-58-33-40(62)35-67-42-22-23-43(68-34-37-13-6-2-7-14-37)44(31-42)66-25-10-15-36-11-4-1-5-12-36/h1-9,11-14,16-23,31-32,40,58,62H,10,15,24-30,33-35H2/t40-/m1/s1
InChIKeyRFLBGKJLIDOOAA-RRHRGVEJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PHTPP-1304: A Pyrazolo[1,5-a]pyrimidine-Based AUTOTAC Degrader for Selective ERβ Knockdown in Advanced Research


PHTPP-1304, with the formal IUPAC name (2R)-1-[2-[2-[2-[4-[2-phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]phenoxy]ethoxy]ethoxy]ethylamino]-3-[4-phenylmethoxy-3-(3-phenylpropoxy)phenoxy]propan-2-ol, is a synthetic heterobifunctional chimera that serves as a targeted protein degrader for estrogen receptor beta (ERβ) . It belongs to the AUTOphagy-TArgeting Chimera (AUTOTAC) class, which utilizes the autophagy-lysosome pathway for proteasome-independent protein degradation . The molecule integrates a PHTPP-derived ERβ antagonist warhead with a p62/sequestosome-1 autophagy receptor-binding ligand connected via a polyethylene glycol linker, enabling simultaneous engagement of both target protein and degradation machinery .

Autophagy-dependent ERβ degradation. Suited for proteasome-independent targeted protein depletion studies. AUTOTAC platform; p62/lysosome pathway engagement.
Heterobifunctional degrader architecture. Supports complete receptor ablation beyond pharmacological antagonism. PHTPP-derived warhead with PEG linker.
E3 ligase-independent mechanism. Enables ERβ depletion in UPS-dysfunctional cellular models. Research context: PROTAC-resistant cell-line studies.

Why PHTPP-1304 Cannot Be Substituted by PHTPP, SERMs, or PROTAC-Based ERβ Degraders in Target Validation Workflows


PHTPP-1304 operates via a mechanistically distinct pathway that cannot be replicated by its parent warhead PHTPP, by conventional selective estrogen receptor modulators (SERMs) such as raloxifene, or by ubiquitin-proteasome system (UPS)-dependent PROTAC degraders such as ERB-2 . While PHTPP functions as a full antagonist with 36-fold ERβ selectivity and reduces FSH-mediated cAMP production by 80%, it merely blocks receptor signaling without eliminating the receptor protein itself—leaving potential scaffolding functions intact . Conversely, ERB-2 (a PROTAC degrader with a DC50 of 2 nM) eliminates ERβ via UPS-dependent ubiquitination, a pathway that is constrained by E3 ligase availability and can be compromised in cell types with dysfunctional UPS machinery . PHTPP-1304 uniquely degrades ERβ through the autophagy-lysosome system in a proteasome-independent manner, enabling receptor elimination in contexts where PROTACs may fail due to E3 ligase limitations or where simple antagonism yields incomplete functional interrogation .

Agent
Mechanism
Limitation for ERβ Knockdown
PHTPP
Receptor antagonism
Blocks signaling; does not eliminate ERβ protein or scaffolding functions.
PROTAC (ERB-2)
UPS-dependent ubiquitination
Degradation efficacy constrained by E3 ligase availability and proteasome activity.
SERMs (e.g., Raloxifene)
Selective receptor modulation
Tissue-dependent agonist/antagonist profile; does not deplete ERβ.
PHTPP-1304 uniquely degrades ERβ via the autophagy-lysosome pathway in a proteasome-independent manner. Substitution risk: target engagement and degradation pathway may not transfer.

PHTPP-1304 Quantitative Differentiation Evidence: Comparator-Based Assessment of Degradation Potency, Pathway Specificity, and Functional Outcomes


Nanomolar ERβ Degradation Potency Comparable to PROTAC Degraders but via Autophagy-Dependent Mechanism

PHTPP-1304 achieves a half-degrading concentration (DC50) of approximately 2 nM for ERβ in HEK293T cells, a potency comparable to the PROTAC degrader ERB-2 (DC50 = 2 nM) . However, the degradation mechanism is distinct: PHTPP-1304 operates via the autophagy-lysosome pathway through p62 self-oligomerization and autophagic sequestration, whereas ERB-2 relies on UPS-mediated ubiquitination . This autophagy-dependent mechanism renders PHTPP-1304 effective independent of E3 ligase expression levels and proteasome activity, which can limit PROTAC efficacy in certain cellular contexts .

ERβ Degradation Potency (DC50)
Cross-study comparable
~2 nM
vs. ERB-2 (PROTAC): 2 nM
Condition: HEK293T cells, in vitro assay
Supports autophagy-dependent degrader potency assessment.
Mechanism: p62/autophagy-lysosome; E3 ligase-independent context.
Targeted Protein Degradation Estrogen Receptor Biology Autophagy

Superior ERβ Depletion Efficiency Relative to Parent Antagonist PHTPP in MCF7 Breast Cancer Cells

In MCF7 breast cancer cells treated with 1 µM compound for 24 hours, PHTPP-1304 induces substantial ERβ protein degradation, whereas the parent antagonist PHTPP at the same concentration and duration shows no detectable ERβ depletion . PHTPP functions solely as an antagonist, reducing FSH-mediated cAMP production by 80% without affecting ERβ protein levels, while PHTPP-1304 eliminates the receptor protein itself . This functional distinction is critical for experiments requiring complete ablation of ERβ scaffolding functions rather than mere pharmacological blockade of ligand-binding activity .

ERβ Depletion vs. PHTPP
Head-to-head
Substantial degradation
vs. PHTPP: No detectable depletion
Condition: MCF7 cells, 1 µM, 24 h
Supports receptor protein elimination beyond simple antagonism.
Assay endpoint: Western blot; loss-of-function context.
Breast Cancer ERβ Signaling Protein Degradation

Functional Superiority in Cell Migration Assay Versus PHTPP and YOK-1304 Controls

In a wound healing assay using ACHN renal carcinoma cells, PHTPP-1304 at 5 µM significantly inhibits cell migration over a 24-hour time course, whereas treatment with equimolar PHTPP (the ERβ antagonist warhead alone) or YOK-1304 (the p62-binding ligand alone) fails to produce comparable inhibition . This functional assay demonstrates that the bifunctional AUTOTAC design—simultaneously engaging ERβ and p62—is required for the observed phenotypic effect, as neither the ERβ-binding module nor the autophagy-targeting module in isolation recapitulates the activity of the full chimera .

Cell Migration Inhibition
Head-to-head
Reported significant inhibition
vs. PHTPP and YOK-1304: No comparable inhibition
Condition: ACHN cells, 5 µM, 24 h
Supports bifunctional chimera-dependent functional activity.
Assay context: Wound healing/migration model endpoint.
Cell Migration Wound Healing Oncoprotein Degradation

Induction of p62 Self-Oligomerization and p62+ERβ+ Puncta Formation: A Mechanistic Signature Absent in Simple Antagonists

PHTPP-1304 induces concentration-dependent p62 self-oligomerization in HEK293T cells, a biochemical event that triggers autophagic sequestration and subsequent lysosomal degradation of ERβ . This oligomerization activity is absent in treatment with PHTPP alone, which does not engage the p62 autophagy receptor . PHTPP-1304 also promotes the formation of p62+ERβ+ puncta in a dose-dependent manner, with puncta accumulation influenced by autophagic flux . These mechanistic markers provide a unique experimental readout for confirming on-target AUTOTAC engagement that cannot be assessed with conventional ERβ antagonists or SERMs such as raloxifene .

p62 Oligomerization & Puncta
Class-level inference
Positive engagement
vs. PHTPP: Activity absent
Condition: HEK293T cells, dose-dependent
Provides mechanistic readout for AUTOTAC engagement verification.
Quality control metric not available with standard antagonists.
Autophagy p62/SQSTM1 Protein Aggregation

Recommended Research and Industrial Applications for PHTPP-1304 Based on Quantitative Differentiation Evidence


Functional ERβ Loss-of-Function Studies Requiring Complete Receptor Ablation Beyond Antagonism

In experimental systems where pharmacological antagonism with PHTPP is insufficient—such as studies investigating ERβ scaffolding functions, non-canonical signaling, or resistance mechanisms—PHTPP-1304 provides complete receptor protein elimination. The DC50 of ~2 nM in HEK293T cells enables robust ERβ depletion at low nanomolar concentrations, while the head-to-head comparison in MCF7 cells confirms degradation activity absent in PHTPP alone .

Cell Migration and Metastasis Assays in Renal and Breast Cancer Models

PHTPP-1304 is specifically validated for wound healing and cell migration assays in ACHN renal carcinoma cells, where it demonstrates functional inhibition that PHTPP and YOK-1304 controls fail to replicate . This application is particularly relevant for oncology research programs investigating ERβ's role in tumor cell motility and invasion, where simple antagonism may not recapitulate the effects of receptor degradation .

PROTAC-Resistant or E3 Ligase-Deficient Cellular Models

For cell lines with low expression of required E3 ligases, dysfunctional ubiquitin-proteasome machinery, or those that have developed resistance to PROTAC-based degraders, PHTPP-1304 offers a proteasome-independent alternative degradation pathway . The autophagy-lysosome mechanism bypasses UPS constraints, enabling ERβ depletion in contexts where PROTACs such as ERB-2 may exhibit reduced efficacy .

Autophagy and Targeted Protein Degradation Platform Development

PHTPP-1304 serves as a validated positive control and chemical biology tool for AUTOTAC platform development, with established assays for p62 oligomerization and p62+ERβ+ puncta formation available for mechanistic validation . Researchers developing novel AUTOTACs or optimizing linker chemistry for autophagy-targeting degraders can benchmark new compounds against PHTPP-1304's published DC50 and functional activity parameters .

Application
Selection Property
Validation Focus
ERβ Loss-of-Function Studies
Autophagy-dependent degradation mechanism
Verify complete ERβ ablation vs. residual scaffolding in model system
Cell Migration & Metastasis Assays
Bifunctional chimera architecture requirement
Confirm phenotypic response depends on simultaneous ERβ/p62 engagement
PROTAC-Resistant Model Studies
Proteasome-independent, E3 ligase-free activity
Benchmark ERβ depletion in UPS-dysfunctional cellular contexts
AUTOTAC Platform Development
p62 oligomerization and puncta formation readout
Use reported DC50 and mechanistic markers as comparator benchmark
Request supporting data for your specific application

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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